Hept-6-yn-1-amine (CAS 14502-42-2): A Technical Guide to a Versatile Bifunctional Building Block
Hept-6-yn-1-amine (CAS 14502-42-2): A Technical Guide to a Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Linchpin
Hept-6-yn-1-amine is a seven-carbon organic molecule distinguished by the presence of two highly valuable functional groups: a terminal alkyne and a primary amine.[1] This unique structure, with the chemical formula C₇H₁₃N, positions it as a powerful and versatile building block in synthetic chemistry.[1] The flexible four-carbon alkyl chain strategically separates the two reactive centers, minimizing intramolecular interference and enabling their selective, or "orthogonal," reaction in complex multi-step syntheses.[1]
The terminal alkyne serves as a handle for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions and "click chemistry" cycloadditions.[1] Concurrently, the primary amine group acts as a potent nucleophile, readily participating in reactions like acylation, alkylation, and reductive amination.[1] This dual functionality allows for the sequential and controlled construction of complex molecular architectures, making Hept-6-yn-1-amine an essential intermediate for synthesizing diverse chemical libraries, heterocycles, and high-value target molecules in fields such as medicinal chemistry and materials science.[1][2]
Physicochemical and Computational Properties
A summary of the key physical, chemical, and computed properties of Hept-6-yn-1-amine is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 14502-42-2 | [3][4] |
| Molecular Formula | C₇H₁₃N | [1][3] |
| Molecular Weight | 111.18 g/mol | [4] |
| IUPAC Name | hept-6-yn-1-amine | [4] |
| Synonyms | 7-Amino-1-heptyne, 6-Heptyn-1-amine | [3] |
| Physical Form | Liquid | |
| Boiling Point | 164.1 ± 23.0 °C at 760 mmHg | |
| Topological Polar Surface Area | 26.02 Ų | [3][4] |
| logP | 1.1387 | [3] |
| Hydrogen Bond Donors | 1 | [3][4] |
| Hydrogen Bond Acceptors | 1 | [3][4] |
| Rotatable Bonds | 4 | [3][4] |
Spectroscopic Profile for Structural Verification
Accurate characterization is paramount for ensuring the purity and identity of starting materials. The following sections detail the expected spectroscopic signatures for Hept-6-yn-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments. The terminal alkyne proton (H-C≡) is expected to appear as a triplet around 1.9-2.2 ppm. The protons on the carbon adjacent to the amine group (-CH₂-NH₂) would likely resonate around 2.7-2.9 ppm. The protons of the flexible alkyl chain will appear as multiplets in the 1.4-1.7 ppm region. The N-H protons of the primary amine typically show a broad singlet between 0.5-5.0 ppm, the chemical shift of which is highly dependent on solvent and concentration; its integration would correspond to two protons.[5]
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¹³C NMR: The carbon NMR spectrum is characterized by two unique downfield signals for the sp-hybridized carbons of the alkyne, typically in the range of 68-90 ppm. The carbon directly attached to the nitrogen atom (-CH₂-N) would appear around 40-45 ppm. The remaining sp³-hybridized carbons of the alkyl chain would be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the presence of the key functional groups.
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N-H Stretch: As a primary amine, two distinct, sharp to medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6] These bands are typically weaker than the broad O-H stretches of alcohols seen in the same region.[6]
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≡C-H Stretch: A sharp, strong absorption band characteristic of the terminal alkyne C-H stretch should be observed around 3300 cm⁻¹.
-
C≡C Stretch: A weak but sharp absorption corresponding to the carbon-carbon triple bond stretch is expected in the 2150-2100 cm⁻¹ region.
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N-H Bend: A bending vibration for the primary amine (scissoring) typically appears in the 1650-1580 cm⁻¹ range.[6]
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C-N Stretch: The aliphatic C-N stretching vibration gives rise to a medium or weak band in the 1250-1020 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass of the molecule and its fragmentation patterns, which can aid in structural elucidation.
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Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, Hept-6-yn-1-amine is expected to show a molecular ion peak (M⁺) at an m/z of 111.
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Fragmentation: Aliphatic amines commonly undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) as a primary fragmentation pathway.[7] For Hept-6-yn-1-amine, this would lead to the formation of a stable iminium cation, CH₂=NH₂⁺, resulting in a prominent base peak at m/z 30.[7][8]
Reactivity and Synthetic Applications
The synthetic power of Hept-6-yn-1-amine lies in the orthogonal reactivity of its two functional groups. A chemist can selectively target one group while leaving the other intact for subsequent transformations.
Caption: Orthogonal reactivity of Hept-6-yn-1-amine.
Transformations of the Terminal Alkyne
The terminal alkyne is a versatile functional group prized for its ability to participate in highly reliable carbon-carbon and carbon-heteroatom bond-forming reactions.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the cornerstone of "click chemistry," involves the coupling of the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This is an exceptionally efficient and popular method for linking molecular fragments in drug discovery and bioconjugation.[1]
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a fundamental method for constructing sp-sp² carbon-carbon bonds, enabling the synthesis of complex conjugated systems.[1]
-
A³ Coupling (Aldehyde-Alkyne-Amine): In this multicomponent reaction, an aldehyde, an alkyne, and an amine couple to form a propargylamine.[9][10] Hept-6-yn-1-amine can serve as the alkyne component in such reactions, provided the amine functionality is suitably protected.
Transformations of the Primary Amine
The primary amine functions as a classic nucleophile and a base, opening avenues for a multitude of derivatizations.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or activated esters to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These linkages are ubiquitous in pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using NaBH₃CN or NaBH(OAc)₃) is a highly effective method for forming secondary and tertiary amines.[1]
-
Alkylation: The amine can be alkylated using alkyl halides, although this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.
Application in PROTACs and Linkerology
The distinct functionalities of Hept-6-yn-1-amine make it an ideal scaffold for constructing linkers in heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs require a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[9] The amine end can be used to attach one ligand, while the alkyne end can be modified via click chemistry or Sonogashira coupling to attach the second ligand, offering a modular and efficient "plug-and-play" approach to PROTAC synthesis.[9][10]
Conceptual Synthesis Workflow
While numerous suppliers offer Hept-6-yn-1-amine, understanding its synthesis provides insight into its structure and potential impurities. A common strategy for creating such bifunctional molecules involves a multi-step sequence starting from a precursor containing one of the desired functional groups in a protected form.
Caption: A possible synthetic route to Hept-6-yn-1-amine.
Protocol Example (Conceptual):
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Nucleophilic Substitution: 6-bromo-1-hexyne or a similar 6-halo-1-hexyne is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 6-azido-1-hexyne.
-
Azide Reduction: The resulting azide is a stable precursor to the amine. The azide is then reduced to the primary amine. Common methods include catalytic hydrogenation (H₂ gas over a palladium catalyst) or reduction with a reagent like lithium aluminum hydride (LiAlH₄).
-
Purification: The final product, Hept-6-yn-1-amine, is isolated and purified, typically through distillation under reduced pressure due to its relatively high boiling point.
Safety, Handling, and Storage
Hept-6-yn-1-amine is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is designated with several hazard statements, including H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), and H314 (Causes severe skin burns and eye damage).[1][3][4] It may also cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Due to its corrosive nature, chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition. It is recommended to store it at -20°C, protected from light, and under an inert atmosphere such as nitrogen to prevent degradation.[3]
Conclusion
Hept-6-yn-1-amine (CAS 14502-42-2) is a quintessential example of a bifunctional molecular building block. Its structure, featuring a terminal alkyne and a primary amine separated by a flexible linker, provides chemists with a powerful platform for orthogonal synthesis. The well-defined reactivity of each functional group allows for its strategic incorporation into complex molecules, finding significant application in the modular construction of pharmaceutical agents, particularly as a versatile linker in PROTAC development, as well as in the broader fields of chemical biology and materials science. Proper understanding of its chemical properties, spectroscopic signatures, and handling requirements is essential for its safe and effective use in research and development.
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Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Request PDF. ResearchGate. [Link]
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PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
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